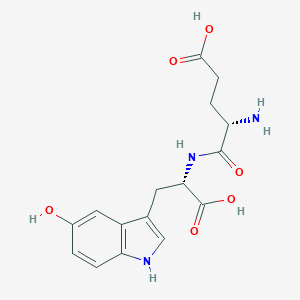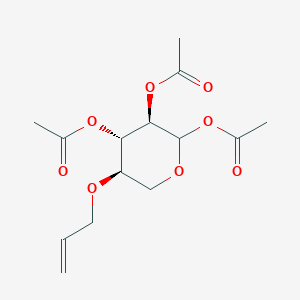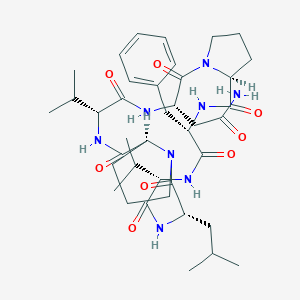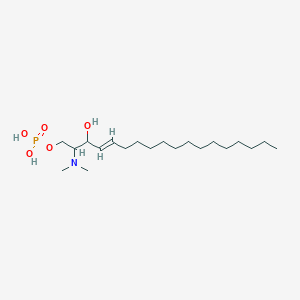
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide, also known as C646, is a small molecule inhibitor that has been extensively studied in scientific research. It functions as a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in regulating gene expression.
作用機序
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide functions as a competitive inhibitor of the HAT activity of p300/CBP. It binds to the enzyme's catalytic domain and prevents the acetylation of histones, which is necessary for the activation of gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide is its potency and selectivity as an inhibitor of p300/CBP. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations as well. Its solubility in water is low, which can make it difficult to use in certain experiments. Additionally, its inhibition of other HAT enzymes can lead to off-target effects, which must be taken into account when interpreting experimental results.
将来の方向性
There are numerous future directions for the study of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide. One potential avenue is the development of more potent and selective inhibitors of p300/CBP that can be used in clinical settings. Additionally, further research is needed to elucidate the specific molecular mechanisms by which this compound inhibits cancer cell growth and reduces inflammation. Finally, the potential use of this compound in combination with other drugs for cancer therapy should be explored.
合成法
The synthesis of N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-6-methyl-2-pyridinamine to produce the desired product, this compound. The purity of the synthesized product can be improved through recrystallization or chromatography.
科学的研究の応用
N-(5-chloro-6-methyl-2-pyridinyl)-2-naphthamide has been extensively studied in scientific research due to its ability to inhibit the HAT activity of p300/CBP. This enzyme plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-15(18)8-9-16(19-11)20-17(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,19,20,21) |
InChIキー |
ODNFKAORZXLTEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
